molecular formula C22H19N3O3S2 B3004187 N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 321555-42-4

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3004187
CAS No.: 321555-42-4
M. Wt: 437.53
InChI Key: VDJZSDAYGGWFTC-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthothiazole moiety, a pyrrolidinylsulfonyl group, and a benzamide backbone, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides and naphthothiazoles .

Scientific Research Applications

Chemistry

In chemistry, N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and receptor-ligand interactions .

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be effective in targeting specific pathways involved in diseases such as cancer and inflammatory disorders .

Industry

Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c26-21(16-7-10-17(11-8-16)30(27,28)25-13-3-4-14-25)24-22-23-20-18-6-2-1-5-15(18)9-12-19(20)29-22/h1-2,5-12H,3-4,13-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZSDAYGGWFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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